molecular formula C7H8N4O B11918509 2-(3H-Purin-3-yl)ethan-1-ol CAS No. 5614-65-3

2-(3H-Purin-3-yl)ethan-1-ol

Cat. No.: B11918509
CAS No.: 5614-65-3
M. Wt: 164.16 g/mol
InChI Key: AQSMSKLUQSQXBB-UHFFFAOYSA-N
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Description

2-(3H-Purin-3-yl)ethan-1-ol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring attached to an ethanol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Purin-3-yl)ethan-1-ol typically involves the reaction of purine derivatives with ethanol under specific conditions. One common method is the alkylation of purine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3H-Purin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields dihydropurine derivatives.

    Substitution: Forms halogenated or aminated purine derivatives.

Scientific Research Applications

2-(3H-Purin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Serves as a probe in studying purine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting purine-related pathways in diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3H-Purin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. For example, it may inhibit purine nucleoside phosphorylase, affecting the breakdown of nucleotides and influencing cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with a similar structure but with a ribose sugar instead of an ethanol group.

    Guanosine: Another purine nucleoside with a ribose sugar and different functional groups on the purine ring.

Uniqueness

2-(3H-Purin-3-yl)ethan-1-ol is unique due to its ethanol group, which imparts different chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it valuable in specific applications where other purine compounds may not be suitable.

Properties

CAS No.

5614-65-3

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-purin-3-ylethanol

InChI

InChI=1S/C7H8N4O/c12-2-1-11-5-8-3-6-7(11)10-4-9-6/h3-5,12H,1-2H2

InChI Key

AQSMSKLUQSQXBB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)N(C=N1)CCO

Origin of Product

United States

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